1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17832406
InChI: InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6,10H2
SMILES:
Molecular Formula: C9H11N5
Molecular Weight: 189.22 g/mol

1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

CAS No.:

Cat. No.: VC17832406

Molecular Formula: C9H11N5

Molecular Weight: 189.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine -

Specification

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
IUPAC Name 1-(2-pyridin-4-ylethyl)triazol-4-amine
Standard InChI InChI=1S/C9H11N5/c10-9-7-14(13-12-9)6-3-8-1-4-11-5-2-8/h1-2,4-5,7H,3,6,10H2
Standard InChI Key WOYZAJGFDRBJOA-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1CCN2C=C(N=N2)N

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine delineates its structure unambiguously:

  • A 1,2,3-triazole ring serves as the central scaffold, with nitrogen atoms at positions 1, 2, and 3.

  • An ethyl linker connects the triazole’s N1 position to a pyridin-4-yl group, positioning the pyridine nitrogen para to the ethyl chain.

  • An amine group (-NH2_2) occupies the C4 position of the triazole ring.

This arrangement creates a planar triazole system conjugated with the pyridine’s aromatic π-system, while the amine group introduces hydrogen-bonding capabilities. Comparative studies of similar triazole-pyridine hybrids, such as 1-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, highlight how substituents influence electronic properties and solubility .

Synthetic Methodologies

Huisgen 1,3-Dipolar Cycloaddition

The triazole ring is most efficiently constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . For 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine, the synthesis likely involves:

  • Azide Preparation: 2-(Pyridin-4-yl)ethyl azide generated from 2-(pyridin-4-yl)ethyl bromide via nucleophilic substitution with sodium azide.

  • Alkyne Functionalization: Propargylamine (HC≡C-CH2_2-NH2_2) serves as the alkyne component.

  • Cycloaddition: Reaction under Cu(I) catalysis (e.g., CuSO4_4/sodium ascorbate) yields the 1,4-disubstituted triazole.

Key Reaction:

2-(Pyridin-4-yl)ethyl azide+PropargylamineCu(I)1-[2-(Pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine\text{2-(Pyridin-4-yl)ethyl azide} + \text{Propargylamine} \xrightarrow{\text{Cu(I)}} \text{1-[2-(Pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine}

Alternative Routes

  • Post-Functionalization: Modifying pre-formed triazoles via nucleophilic aromatic substitution or reductive amination, though less efficient for amine groups directly attached to the triazole .

  • Solid-Phase Synthesis: Utilized in combinatorial libraries for high-throughput screening of triazole derivatives .

Physicochemical Properties

While experimental data for this specific compound remain unpublished, predictions based on analogs suggest:

PropertyValue/RangeBasis of Estimation
Molecular Weight202.23 g/molCalculated from formula
LogP (Partition Coefficient)0.8–1.2Compared to VC15838346
Water SolubilityModerate (1–10 mg/mL)Amine group enhances solubility vs. carboxylic acid
pKa (Amine)~6.5–7.5Triazole’s electron-withdrawing effect

The amine group’s basicity facilitates protonation under physiological conditions, influencing bioavailability and membrane permeability .

Biological Activities and Applications

Enzyme Inhibition

Molecular docking studies of triazole derivatives reveal affinity for lanosterol 14α-demethylase (CYP51), a target in antifungal therapy . The pyridine moiety may coordinate with heme iron, while the amine forms hydrogen bonds with active-site residues.

Anticancer Screening

Triazole-pyridine hybrids show cytotoxicity against NCI-60 cancer cell lines . The amine group’s ability to intercalate DNA or inhibit topoisomerases warrants further investigation.

Crystallographic and Spectroscopic Analysis

Although no crystal structure of 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine has been reported, related compounds like (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one crystallize in monoclinic systems (space group P21_1/c) with unit cell parameters a = 7.2944 Å, b = 12.2032 Å, c = 18.1070 Å . Key spectral features anticipated for the title compound include:

  • IR: N-H stretching (3300–3500 cm1^{-1}), C=N/C=C (1450–1600 cm1^{-1}) .

  • NMR: Pyridine protons (δ 7.2–8.8 ppm), triazole C4-H (δ 7.5–8.0 ppm), amine protons (δ 5.0–6.0 ppm) .

Comparative Analysis with Analogues

CompoundKey DifferencesBiological Activity
1-(1-(Pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acidCarboxylic acid at C4Enhanced solubility, ionizable
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides Sulfonamide linkerAntifungal (MIC ≤25 µg/mL)
(Z)-4-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazolone fused systemCrystallographic data available

The amine substituent in 1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine likely enhances hydrogen-bonding capacity compared to carboxylic acid or sulfonamide groups, potentially improving target selectivity.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Crystallography: Resolve single-crystal structures to elucidate conformational preferences.

  • Pharmacokinetics: Assess absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Therapeutic Screening: Evaluate efficacy against drug-resistant pathogens and cancer cell lines.

  • Materials Science: Explore applications in metal-organic frameworks (MOFs) or sensors leveraging pyridine’s coordinating ability.

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